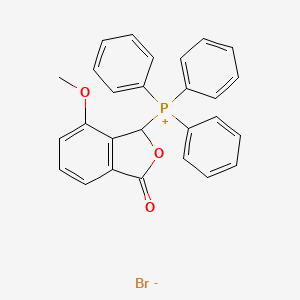

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

Descripción general

Descripción

This compound is also referred to as MitoQ, a mitochondria-targeted antioxidant that has gained significant attention due to its potential therapeutic applications.

Métodos De Preparación

The synthesis of (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve bulk manufacturing processes that ensure consistent quality and scalability. These methods often utilize advanced techniques and equipment to optimize the synthesis and purification processes .

Análisis De Reacciones Químicas

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a precursor in the synthesis of various biologically active molecules. Its triphenylphosphonium moiety is particularly useful in targeting mitochondria, which is crucial for developing drugs aimed at mitochondrial diseases. Research indicates that phosphonium salts can enhance the delivery of therapeutic agents to mitochondria, potentially improving the efficacy of treatments for conditions such as cancer and neurodegenerative diseases.

Organic Synthesis

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide serves as a versatile reagent in organic synthesis. It can participate in various reactions, including:

- Alkylation reactions : The phosphonium salt can undergo nucleophilic substitution reactions to form new carbon-carbon bonds.

- Cyclization reactions : It can facilitate the formation of cyclic compounds through cyclization processes, which are essential in synthesizing complex organic molecules.

Biological Studies

Recent studies have explored the biological activities of this compound. It has been noted for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. The mechanism involves mitochondrial targeting, which leads to increased reactive oxygen species (ROS) production and subsequent cell death in malignant cells.

Case Study 1: Mitochondrial Targeting

A study investigated the use of this compound in delivering chemotherapeutic agents directly to mitochondria. The results demonstrated enhanced cytotoxicity against various cancer cell lines compared to non-targeted delivery methods.

Case Study 2: Synthesis of Novel Anticancer Agents

Researchers utilized this compound as a key intermediate in synthesizing novel anticancer agents that exhibited selective toxicity towards tumor cells while sparing normal cells. The study highlighted the compound's role in facilitating complex synthetic pathways that led to the development of these promising therapeutic candidates.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Precursor for mitochondrial-targeting drugs | Improved drug delivery efficiency |

| Organic Synthesis | Versatile reagent for alkylation and cyclization | Facilitates formation of complex organic structures |

| Biological Studies | Potential anti-cancer agent with apoptosis-inducing properties | Induces cell death in cancer cells via ROS production |

Mecanismo De Acción

The mechanism of action of (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide involves its ability to target and accumulate in mitochondria. Once inside the mitochondria, it acts as an antioxidant, neutralizing reactive oxygen species and protecting cells from oxidative damage. This action is mediated through its interaction with specific molecular targets and pathways involved in mitochondrial function and oxidative stress response.

Comparación Con Compuestos Similares

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide is unique due to its mitochondria-targeting ability and antioxidant properties. Similar compounds include other mitochondria-targeted antioxidants, such as SkQ1 and MitoTEMPO. These compounds share some similarities in their mechanisms of action but differ in their chemical structures and specific applications.

Actividad Biológica

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide is a phosphonium salt that has garnered interest due to its potential biological activities. This compound belongs to a class of triphenylphosphonium (TPP) derivatives, which are known for their ability to target mitochondria, making them relevant in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a triphenylphosphonium moiety linked to a methoxy-substituted isobenzofuran derivative. The structural characteristics of this compound contribute to its biological activity, particularly in mitochondrial targeting.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that TPP compounds can selectively accumulate in cancer cells due to their hyperpolarized mitochondrial membrane potential. This property allows them to exert cytotoxic effects on cancer cells while minimizing toxicity to normal cells.

Case Study:

In a study involving pancreatic cancer cells, TPP-conjugated compounds demonstrated significant inhibition of cell proliferation. The mechanism involved the induction of apoptosis through mitochondrial pathways, highlighting the potential of TPP derivatives in cancer treatment .

2. Antimicrobial Activity

TPP derivatives have shown promise as antimicrobial agents against various bacterial strains. The mechanism often involves disrupting bacterial membrane potential and inhibiting protein synthesis.

Research Findings:

A study found that specific TPP analogs exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The compounds were effective against resistant strains, suggesting a viable pathway for developing new antibiotics .

The mechanism by which this compound exerts its effects primarily involves:

- Mitochondrial Targeting: The triphenylphosphonium group facilitates the accumulation of the compound in mitochondria.

- Induction of Apoptosis: It triggers apoptotic pathways in cancer cells, leading to cell death.

- Disruption of Bacterial Membranes: In microbial applications, it alters membrane potentials and inhibits essential bacterial functions.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(7-methoxy-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22O3P.BrH/c1-29-24-19-11-18-23-25(24)27(30-26(23)28)31(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-19,27H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUSSCIAHXNCTA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(OC2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22BrO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471125 | |

| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887644-98-6 | |

| Record name | (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.